N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-13-7-8-14(2)18(11-13)20-23-24-21(26-20)22-19(25)17-10-9-15-5-3-4-6-16(15)12-17/h7-12H,3-6H2,1-2H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAQVZKLNNBEBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic compound that belongs to the oxadiazole family. This compound has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The oxadiazole ring structure is known for its diverse biological effects, including anticancer and antimicrobial properties.
- Molecular Formula : C23H24N4O3
- Molecular Weight : Approximately 396.45 g/mol
- CAS Number : 891125-44-3
The presence of the oxadiazole moiety contributes to its reactivity and interaction with biological targets. The tetrahydronaphthalene structure enhances lipophilicity, potentially improving membrane permeability.
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is hypothesized that the compound can modulate enzyme activity or bind to receptors involved in disease pathways. The detailed pathways remain under investigation but may include:
- Inhibition of cell proliferation : Targeting cancer cell lines by inducing apoptosis.
- Antimicrobial activity : Interacting with bacterial cell membranes or metabolic pathways.
Anticancer Activity
Research indicates that compounds containing oxadiazole rings exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related oxadiazole derivatives can have IC50 values in the low micromolar range against breast and lung cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Oxadiazole Derivative A | MCF-7 (Breast) | 1.61 ± 1.92 |
| Oxadiazole Derivative B | A549 (Lung) | 1.98 ± 1.22 |
These findings suggest that this compound may also exhibit similar anticancer properties.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Preliminary studies have indicated that oxadiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or function. Specific tests are needed to quantify the antimicrobial efficacy of this compound against various pathogens.
Case Studies
-
Study on Antitumor Effects :
In a recent study published in a peer-reviewed journal, researchers synthesized several oxadiazole derivatives and tested their effects on different cancer cell lines. The study found that compounds with similar structural features to this compound exhibited potent antitumor activity through apoptosis induction via mitochondrial pathways . -
Antimicrobial Screening :
Another study evaluated various oxadiazole derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives had significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Scientific Research Applications
Medicinal Chemistry
This compound belongs to the oxadiazole family, which is known for its diverse biological activities. Research indicates that derivatives of oxadiazoles exhibit a range of pharmacological properties including:
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives can inhibit the growth of various bacteria and fungi. For instance, compounds similar to N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide have been synthesized and tested for their antibacterial efficacy against strains like Escherichia coli and Staphylococcus aureus .
- Anticancer Properties : The compound has been evaluated for its potential in cancer therapy. Research indicates that certain oxadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
- Anti-inflammatory Effects : Some studies suggest that oxadiazole-based compounds can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This makes them potential candidates for treating inflammatory diseases .
Materials Science
This compound also finds applications in materials science:
- Organic Light Emitting Diodes (OLEDs) : The compound's unique electronic properties make it suitable for use in OLEDs. Research shows that oxadiazoles can enhance the efficiency and stability of light-emitting devices .
- Sensors : Due to its fluorescence properties, this compound can be utilized in the development of sensors for detecting various analytes. Its ability to change fluorescence in response to environmental changes makes it a valuable tool in chemical sensing applications .
Biological Research
In biological research contexts:
- Molecular Probes : The compound can serve as a molecular probe due to its specific binding properties with biomolecules. This application is crucial for visualizing cellular processes in live-cell imaging studies .
- Drug Design : The structural features of this compound provide a scaffold for designing new drugs targeting various diseases. Computational studies have facilitated the rational design of new derivatives with enhanced biological activity .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Features
The target compound shares structural similarities with oxadiazole derivatives reported in (compounds 7c–7f ), which also contain 1,3,4-oxadiazole cores. However, critical differences exist:
- Substituent Variation : The target compound lacks the sulfanyl (-S-) linker and thiazole substituents present in compounds 7c–7f , replacing them with a tetrahydronaphthalene carboxamide group. This substitution likely reduces polarity and increases steric bulk.
Physicochemical Properties
A comparative analysis of molecular parameters is summarized below:
Key Observations :
- The target compound has a lower molecular weight (336.42 vs. 375–389 g/mol for 7c–7f ) due to the absence of sulfur atoms and thiazole groups.
- Melting points for 7c–7f correlate with increasing steric bulk and hydrogen-bonding capacity, ranging from 134–178°C. The target compound’s melting point is unreported but may differ due to reduced polarity.
Spectral Data Comparison
Compounds 7c–7f were characterized using IR, NMR, and EI-MS:
- IR Spectroscopy: Stretching frequencies for N-H (3250–3350 cm⁻¹), C=O (1680–1700 cm⁻¹), and C-S (650–700 cm⁻¹) were observed.
- NMR : 7c–7f exhibited aromatic proton signals at δ 6.8–7.4 ppm, while methyl groups resonated at δ 2.2–2.5 ppm. The tetrahydronaphthalene moiety in the target compound may show distinct aliphatic proton signals (δ 1.5–2.8 ppm).
- EI-MS : Molecular ion peaks for 7c–7f matched their molecular weights (375–389 m/z). The target compound’s EI-MS would likely show a molecular ion at 336 m/z.
Q & A
Basic Question: What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis of this compound involves constructing the 1,3,4-oxadiazole ring and coupling it with the tetrahydronaphthalene-carboxamide moiety. Key steps include:
- Oxadiazole Formation : Cyclization of a hydrazide intermediate with a carbonyl compound under dehydrating conditions (e.g., POCl₃ or PPA) .
- Coupling Reaction : Use of coupling agents like EDCI/HOBt or DCC to link the oxadiazole fragment to the tetrahydronaphthalene-carboxamide group .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for isolation .
Optimization Tips : - Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Use anhydrous solvents (e.g., THF, DCM) and inert atmosphere (N₂/Ar) for moisture-sensitive steps .
Basic Question: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with emphasis on oxadiazole ring protons (δ 8.1–8.5 ppm) and tetrahydronaphthalene carboxamide signals (δ 1.5–2.8 ppm for CH₂ groups) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- HPLC-PDA : Purity assessment (>95%) using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
Advanced Question: How to design experiments to evaluate its biological activity, particularly anticancer potential?
Methodological Answer:
- In Vitro Screening :
- Mechanistic Studies :
Advanced Question: How to resolve contradictions in reported toxicity data for structurally related compounds?
Methodological Answer:
- Comparative Hazard Analysis : Cross-reference GHS classifications of analogs (e.g., acute oral toxicity in vs. "no known hazard" in ).
- In Silico Toxicity Prediction : Use tools like ProTox-II or Derek Nexus to predict LD₅₀ and organ-specific risks based on substituent effects (e.g., methyl groups on the phenyl ring may reduce toxicity) .
- Experimental Validation : Conduct acute toxicity studies in rodent models (OECD Guideline 423) to clarify discrepancies .
Advanced Question: What strategies are effective for identifying pharmacological targets?
Methodological Answer:
- Molecular Docking : Screen against protein databases (PDB) using AutoDock Vina. Prioritize targets with high binding affinity for the oxadiazole and carboxamide moieties (e.g., kinases, tubulin) .
- Thermodynamic Profiling : Perform isothermal titration calorimetry (ITC) to quantify binding interactions with candidate receptors.
- CRISPR-Cas9 Knockout Models : Validate target relevance by assessing resistance in gene-edited cell lines .
Basic Question: What safety protocols should be followed during handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Store at 2–8°C in airtight, light-resistant containers .
Advanced Question: How to conduct structure-activity relationship (SAR) studies on this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified substituents (e.g., halogens or methoxy groups on the phenyl ring) to assess impact on bioactivity .
- Biological Testing : Compare IC₅₀ values across analogs to identify critical functional groups.
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., steric bulk of dimethylphenyl group) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
